4-(Chloromethyl)-1-methylpiperidine
Overview
Description
4-(Chloromethyl)-1-methylpiperidine is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a chloromethyl group at the fourth position and a methyl group at the first position of the piperidine ring gives this compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)-1-methylpiperidine can be synthesized through several methods. One common method involves the reaction of 1-methylpiperidine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial synthesis may also involve purification steps, such as distillation or crystallization, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of 4-methyl-1-methylpiperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions typically occur under mild to moderate conditions, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to reduce the chloromethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted piperidines, depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: The primary product is 4-methyl-1-methylpiperidine.
Scientific Research Applications
4-(Chloromethyl)-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research explores its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methylpiperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1-methylpiperidine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-1-methylpiperidine: Contains a hydroxymethyl group instead of a chloromethyl group.
4-(Methoxymethyl)-1-methylpiperidine: Contains a methoxymethyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)-1-methylpiperidine is unique due to the presence of the chloromethyl group, which imparts specific reactivity and chemical properties. The chloromethyl group is a versatile functional group that can undergo various chemical transformations, making this compound valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEKWUXPAUHYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566986 | |
Record name | 4-(Chloromethyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52694-51-6 | |
Record name | 4-(Chloromethyl)-1-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52694-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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